Gummiferin

Catalog No.
S8428404
CAS No.
M.F
C31H44K2O18S2
M. Wt
847.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gummiferin

Product Name

Gummiferin

IUPAC Name

dipotassium;(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate

Molecular Formula

C31H44K2O18S2

Molecular Weight

847.0 g/mol

InChI

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1

InChI Key

FPJGZZYAZUKPAD-WWJHHVHBSA-L

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+]

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)[O-])C(=O)[O-])[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+]

Gummiferin is a naturally occurring compound primarily derived from the plant Astragalus gummifer, which belongs to the legume family. This compound is classified as a glucoside, specifically a toxic glycoside, and is notable for its potential biological activities and chemical properties. Gummiferin is characterized by its unique chemical structure that includes hydroxyl and carboxylic acid groups, which contribute to its reactivity and interaction with various biological systems.

, including:

  • Oxidation: Gummiferin can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
  • Reduction: This compound can also undergo reduction reactions, leading to the formation of less toxic or more biologically active derivatives.
  • Hydrolysis: In aqueous environments, gummiferin can hydrolyze to release glucose and other products, influencing its bioavailability and activity in biological systems.

These reactions are crucial in understanding the compound's behavior in both natural and synthetic contexts.

Gummiferin exhibits several biological activities that have garnered interest in pharmacological research:

  • Toxicity: It has been identified as a toxic glucoside, which can cause adverse effects when ingested. Studies have shown that it can lead to severe immunogenic reactions in certain organisms .
  • Antioxidant Properties: Some derivatives of gummiferin have demonstrated antioxidant activities, potentially offering protective effects against oxidative stress.
  • Antimicrobial Effects: Preliminary studies suggest that gummiferin may possess antimicrobial properties, although further research is needed to fully elucidate these effects.

The synthesis of gummiferin can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting gummiferin from Astragalus gummifer using solvents like methanol or ethanol. This method allows for the isolation of the compound along with other phytochemicals present in the plant.
  • Chemical Synthesis: Gummiferin can also be synthesized chemically through specific reactions involving simpler glucosides or related compounds. For instance, pyrolytic conversion processes can yield gummiferin from other precursors .
  • Biotechnological Approaches: Advances in biotechnology may enable the production of gummiferin through microbial fermentation processes, utilizing genetically modified organisms capable of synthesizing this compound.

Gummiferin has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, gummiferin could be explored for use in developing new medications, particularly those targeting oxidative stress-related conditions.
  • Cosmetics: Its antioxidant properties may also make it suitable for incorporation into cosmetic formulations aimed at protecting skin from environmental damage.
  • Nutraceuticals: As a natural product with potential health benefits, gummiferin could be developed into dietary supplements.

Research into the interactions of gummiferin with other compounds is limited but essential for understanding its full potential:

  • Synergistic Effects: Studies are needed to explore how gummiferin interacts with other phytochemicals found in Astragalus gummifer or other plants, potentially enhancing its efficacy.
  • Metabolic Pathways: Investigating how gummiferin is metabolized in the body will provide insight into its bioavailability and therapeutic potential.

Gummiferin shares similarities with several other compounds derived from plants within the legume family. Here are some notable comparisons:

CompoundSourceBiological ActivityUnique Features
AtractylosideAtractylis gummiferaToxic glucoside; potential anti-inflammatoryStructural similarity to gummiferin
AstragalosideAstragalus membranaceusImmunomodulatory; antioxidantKnown for enhancing immune response
GlycyrrhizinGlycyrrhiza glabraAnti-inflammatory; antiviralSweet-tasting compound

Gummiferin's uniqueness lies in its specific toxicity profile and its distinct chemical reactivity compared to these similar compounds.

Biogenetic Pathways in Source Organisms

Enzymatic Mechanisms in Diterpene Glycoside Synthesis

Gummiferin biosynthesis begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) into ent-kaurene, a hallmark step in diterpene metabolism. This reaction is catalyzed by ent-copalyl diphosphate synthase (ent-CPS) and ent-kaurene synthase (ent-KS), which establish the tetracyclic backbone characteristic of ent-kaurane diterpenoids [6]. Subsequent oxidation steps, mediated by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl and carboxyl groups at specific carbon positions (C-4 and C-15), forming carboxyatractyligenin [6]. Glycosylation follows, with UDP-dependent glycosyltransferases (UGTs) attaching sulfate and glucose moieties to yield the final gummiferin structure [6].

Key enzymatic stages include:

  • Cyclization: ent-CPS and ent-KS generate the tetracyclic scaffold.
  • Oxidation: CYP450s modify the core structure.
  • Glycosylation: UGTs add sugar residues, enhancing solubility and bioactivity.

Role of Plant Secondary Metabolism in Production

Gummiferin production is tightly linked to plant defense mechanisms. In Atractylis gummifera, its synthesis is induced upon physical damage, where the compound acts as a phytoanticipin to deter herbivores and pathogens [3] [6]. This aligns with the ecological role of diterpenoid glycosides in mediating plant-environment interactions, such as reducing water loss through gum exudates [3]. Metabolic profiling reveals that gummiferin accumulation correlates with environmental stressors, including drought and high UV exposure, suggesting regulatory crosstalk between abiotic stress signaling and secondary metabolite pathways [6].

Ecological Distribution of Producing Species

Atractylis gummifera L.: Primary Biosynthetic Source

Atractylis gummifera dominates as the principal source of gummiferin, thriving in arid Mediterranean regions (e.g., Morocco, Turkey, and Greece) [4] [6]. The species exhibits adaptive traits such as deep rhizomes and sclerophyllous leaves, enabling survival in nutrient-poor, rocky substrates [4]. Gummiferin constitutes up to 2.4% of the plant’s dry weight in root exudates, with seasonal variations influencing yield [6]. Field studies note higher concentrations in populations at elevations above 1,200 meters, where predation pressure from insects is elevated [6].

Comparative Phytochemistry Across Asteraceae Family

While Atractylis gummifera is the primary producer, related Asteraceae species synthesize structurally analogous diterpenoid glycosides. The table below contrasts gummiferin with compounds from taxonomically proximate genera:

CompoundSpeciesCore StructureFunctional GroupsEcological Role
GummiferinAtractylis gummiferaent-KauraneC-4 carboxyl, C-15 hydroxylHerbivore deterrent
AtractylosideChamaeleon gummiferent-KauraneC-4 hydroxyl, C-15 methylAntimicrobial
CarboxyatractylosideXanthium strumariument-KauraneC-4 carboxyl, C-2 glucoseSeed germination inhibitor

Phylogenetic analyses indicate that biosynthetic pathways for these compounds diverged early in Asteraceae evolution, with ent-kaurane oxidation patterns serving as chemotaxonomic markers [6]. For instance, Xanthium species lack the sulfate groups present in gummiferin, reflecting niche-specific adaptation to temperate climates [6].

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

4

Exact Mass

846.1243199 g/mol

Monoisotopic Mass

846.1243199 g/mol

Heavy Atom Count

53

UNII

SNP1XL23E6

Related CAS

35988-42-2 (Parent)

Wikipedia

Carboxyatractyloside

Dates

Modify: 2024-02-18

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